molecular formula C13H21NO4 B2543457 Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate CAS No. 207729-00-8

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate

Cat. No. B2543457
CAS RN: 207729-00-8
M. Wt: 255.314
InChI Key: QCMZWAVXDVWCSD-UHFFFAOYSA-N
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Description

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar boc-amino acid esters. For instance, ethyl N-[(2-Boc-amino)ethyl]glycinate, a related compound, is synthesized through reductive alkylation and is used as an intermediate for peptide nucleic acid synthesis .

Synthesis Analysis

The synthesis of related boc-amino acid derivatives is reported in several papers. Paper describes an improved synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, which is achieved through the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding the product in near quantitative yield and high purity without the need for chromatography. This method could potentially be adapted for the synthesis of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate by changing the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate is not directly analyzed in the provided papers, the structure of a related compound, a dithiocarboxylate complex, is reported in paper . The crystal structure of this complex provides insights into the bonding characteristics of similar compounds, which could be useful for understanding the molecular structure of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving boc-amino acid derivatives. For example, paper explores the synthesis of heterocyclic compounds using ethenetricarboxylic acid diesters, which involves reactions with oxygen and nitrogen nucleophiles. This could be relevant to the chemical reactivity of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate, as it may undergo similar nucleophilic reactions due to the presence of the boc-amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate are not directly discussed in the provided papers. However, the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its conversion to a hydrochloride salt suggests that similar boc-amino acid esters can be converted to stable, nonhygroscopic solids that are convenient for handling and storage. This information could be extrapolated to infer some of the physical properties of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate, such as stability and hygroscopicity.

Scientific Research Applications

  • Coupling Reagent for Racemization-Free Reactions : It serves as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis, offering an advantage over other coupling agents due to its high reactivity and ease of preparation and recovery, resulting in less chemical waste (Thalluri et al., 2013).

  • Synthesis of Peptide Nucleic Acid Monomers : This compound is involved in the synthesis of peptide nucleic acid monomers, a critical component in molecular biology and biotechnological applications (Viirre & Hudson, 2003).

  • Biocatalytic Asymmetric Synthesis : It is used in the asymmetric synthesis of key chiral intermediates for hepatitis C virus (HCV) NS3/4A protease inhibitors, highlighting its importance in developing antiviral drugs (Zhu et al., 2018).

  • Synthesis of Constrained Carbocyclic Amino Acids : Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate participates in the synthesis of new constrained carbocyclic amino acids, which are valuable in studying the chemistry of amino acids and their potential pharmaceutical applications (Caputo et al., 2006).

  • Emulsifying Properties in Food Systems : The compound's derivatives, such as phytosteryl amino acid ester hydrochlorides, have been explored for their emulsifying properties, indicating potential applications in food technology (Jia et al., 2019).

  • Synthesis of Polymeric Nanoparticles for Drug Delivery : Its derivatives are utilized in designing pH- and redox-responsive nanoparticle systems for the spatial delivery of hydrophobic drugs, demonstrating its role in the advancement of drug delivery technologies (Yildirim et al., 2016).

Mechanism of Action

Target of Action

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate is a compound that primarily targets amino functions in organic synthesis . The compound’s primary role is to serve as a protective group for amines, particularly in the synthesis of multifunctional targets .

Mode of Action

The mode of action of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate involves its interaction with amines. The compound forms Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group in the compound is stable towards most nucleophiles and bases .

Biochemical Pathways

The biochemical pathways affected by Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate involve the protection of amino groups. The compound plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent . The compound results in bis-protected amino functions .

Pharmacokinetics

The pharmacokinetics of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate are largely determined by its ADME properties. The compound is stable under various conditions, which impacts its bioavailability . .

Result of Action

The result of the action of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate is the formation of Boc-protected amines and amino acids . This protection allows for further reactions to take place without affecting the amine group. The compound can be cleaved under mild acidolysis .

Action Environment

The action of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate can be influenced by environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The compound is also stable towards most nucleophiles and bases .

Future Directions

Future directions in the field of Boc-protected amines include the development of more efficient and sustainable methods for N-Boc deprotection . For example, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been used as a reaction medium plus catalyst, allowing the deprotection of a wide variety of N-Boc derivatives in excellent yields . This method has advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-10(15)13(8-6-7-9-13)14-11(16)18-12(2,3)4/h6-7H,5,8-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMZWAVXDVWCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC=CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate

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